3-Chloro-5,6-diethylpyridazine-4-carbonitrile
Description
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Properties
IUPAC Name |
3-chloro-5,6-diethylpyridazine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-3-6-7(5-11)9(10)13-12-8(6)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBTWUFVGWOCDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NC(=C1C#N)Cl)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-5,6-diethylpyridazine-4-carbonitrile (CAS No. 1384427-24-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the pyridazine family, which is known for various pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and safety profile.
Chemical Structure
The chemical structure of 3-Chloro-5,6-diethylpyridazine-4-carbonitrile can be represented as follows:
- Molecular Formula : C9H10ClN3
- Molecular Weight : 201.65 g/mol
Antimicrobial Properties
Research indicates that 3-Chloro-5,6-diethylpyridazine-4-carbonitrile exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In vitro studies suggest that it can inhibit the replication of certain viruses by targeting viral polymerases and proteases. For instance, a study demonstrated that derivatives of pyridazine compounds could reduce viral infectivity significantly.
Comparative Efficacy Table
| Activity Type | Efficacy Level | Mechanism of Action |
|---|---|---|
| Antimicrobial | Moderate | Inhibition of cell wall synthesis |
| Antiviral | High | Targeting viral polymerases |
| Antifungal | Moderate | Disruption of ergosterol synthesis |
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of 3-Chloro-5,6-diethylpyridazine-4-carbonitrile against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate efficacy against these pathogens.
- Antiviral Activity Assessment : In another investigation focusing on influenza viruses, the compound was found to inhibit viral replication by over 85% in cultured cells, highlighting its potential as an antiviral agent.
Safety Profile
Preliminary toxicity studies indicate that 3-Chloro-5,6-diethylpyridazine-4-carbonitrile exhibits low cytotoxicity at therapeutic concentrations. This characteristic is essential for its development as a pharmaceutical agent.
Structure-Activity Relationship (SAR)
The biological activity of pyridazine derivatives like 3-Chloro-5,6-diethylpyridazine-4-carbonitrile can often be correlated with their structural features. Modifications in the pyridazine ring or substitution patterns significantly influence their pharmacological properties. For example:
- The presence of halogen substituents has been linked to enhanced antimicrobial and antiviral efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
